molecular formula C17H34I2N2O2 B14495803 Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide CAS No. 63716-86-9

Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide

Cat. No.: B14495803
CAS No.: 63716-86-9
M. Wt: 552.3 g/mol
InChI Key: ARMSUXRJKXTMGX-UHFFFAOYSA-L
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Description

Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both quinuclidinium and ammonium iodide moieties, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide typically involves multiple steps. The initial step often includes the preparation of quinuclidinium derivatives, followed by the introduction of the carboxymethyl group. The final step involves esterification with diethyl(2-hydroxyethyl)methylammonium iodide. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. The quinuclidinium moiety can interact with biological membranes, altering their properties and leading to various biological effects. The ammonium iodide component may also play a role in the compound’s activity by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium compounds such as:

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • Benzyltrimethylammonium iodide

Uniqueness

What sets Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide apart is its unique combination of quinuclidinium and ammonium iodide moieties. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63716-86-9

Molecular Formula

C17H34I2N2O2

Molecular Weight

552.3 g/mol

IUPAC Name

diethyl-methyl-[2-[2-(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)acetyl]oxyethyl]azanium;diiodide

InChI

InChI=1S/C17H34N2O2.2HI/c1-5-18(3,6-2)11-12-21-17(20)13-16-14-19(4)9-7-15(16)8-10-19;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ARMSUXRJKXTMGX-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)CC1C[N+]2(CCC1CC2)C.[I-].[I-]

Origin of Product

United States

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